molecular formula C14H12N4O4 B3042752 Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 670220-69-6

Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B3042752
CAS No.: 670220-69-6
M. Wt: 300.27 g/mol
InChI Key: VHFXVXNQMAMKJF-UHFFFAOYSA-N
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Description

Role of Benzoxazole and Pyrimidine Hybrid Scaffolds in Medicinal Chemistry

The benzoxazole nucleus, a fused bicyclic system containing oxygen and nitrogen atoms, provides exceptional metabolic stability and π-π stacking capabilities critical for target engagement. Pyrimidine, a six-membered diazine ring, contributes complementary hydrogen-bonding interactions with biological targets through its nitrogen-rich electronic profile. When hybridized, these systems create synergistic effects:

  • Enhanced Binding Affinity : The planar benzoxazole moiety facilitates intercalation into hydrophobic protein pockets, while the pyrimidine ring’s N1 and N3 atoms form定向 hydrogen bonds with catalytic residues in enzymatic active sites.
  • Improved Solubility-Permeability Balance : Ethyl ester functionalization at the pyrimidine-5-position introduces polarity gradients, enabling water solubility (logarithm of the partition coefficient ≈ 2.0) without compromising membrane permeability.
  • Structural Tunability : Positional isomerism in the benzoxazolylamino substituent (C2 vs. C6 pyrimidine attachment) allows precise modulation of steric and electronic properties to optimize target complementarity.

Recent advances in hybrid synthesis are exemplified by ethyl 2-(2-benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, which achieves a molecular weight of 300.27 g/mol while maintaining drug-like properties. The compound’s crystalline stability (storage at 2–8°C) and synthetic accessibility via Smiles rearrangement pathways make it a tractable lead candidate for further derivatization.

Rational Design Strategies for Multi-Heterocyclic Pharmacophores

Contemporary design paradigms for benzoxazole-pyrimidine hybrids emphasize three key strategies:

A. Fragment-Based Molecular Hybridization
By fusing benzoxazole (fragment A) and 6-oxopyrimidine (fragment B) through an amino linker, researchers exploit fragment complementarity:

Fragment Contribution to Hybrid Scaffold
Benzoxazole - Aromatic stacking surfaces
- Metabolic resistance to oxidative degradation
Pyrimidine - Directional hydrogen bonding
- Tunable redox activity at N1-C2-N3 positions

This hybridization approach reduces entropic penalties during target binding compared to non-covalent fragment combinations.

B. Computational-Guided Substituent Optimization
Molecular dynamics simulations predict that the ethyl ester group at C5:

  • Lowers desolvation energy by 12–15 kcal/mol versus methyl analogs
  • Increases predicted blood-brain barrier permeability by 23% through favorable lipid bilayer partitioning

C. Sustainable Synthetic Routes
Modern syntheses leverage atom-economical processes:

  • Lewis Acid-Catalyzed Cyclization : Boron trifluoride etherate mediates benzoxazole ring closure from o-aminophenol precursors at 80–100°C.
  • Smiles Rearrangement : Chloroacetyl chloride activates benzoxazole-2-thiol intermediates, enabling amine coupling with 71–83% yields under metal-free conditions.
# Example of synthetic route optimization for hybrid scaffolds  
def smiles_rearrangement(yield):  
    if yield < 70:  
        return "Optimize base equivalents or reaction time"  
    else:  
        return "Proceed to scale-up"  

print(smiles_rearrangement(83))  # Output: "Proceed to scale-up"  

These methodologies address historical challenges in hybrid heterocycle synthesis, particularly regioselectivity issues in pyrimidine functionalization. By integrating computational modeling with green chemistry principles, researchers can systematically explore structure-activity relationships while minimizing synthetic bottlenecks.

Properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-2-21-12(20)8-7-15-13(17-11(8)19)18-14-16-9-5-3-4-6-10(9)22-14/h3-7H,2H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFXVXNQMAMKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of 2-aminobenzoxazole with ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Variations and Structural Effects

Table 1: Key Structural and Molecular Features of Analogues
Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Benzoxazolylamino C₁₄H₁₂N₄O₄ 300.27 Planar benzoxazole enhances π-stacking; ethyl ester improves lipophilicity .
Ethyl 2-(2-Benzimidazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate 2-Benzimidazolylamino C₁₄H₁₃N₅O₃ 299.29 Additional nitrogen in benzimidazole increases hydrogen-bonding capacity .
Ethyl 2-(Methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate Methylthio (-SCH₃) C₈H₁₀N₂O₃S 214.24 Thioether group reduces polarity, enhancing membrane permeability .
Ethyl 2-(Benzylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate Benzylthio (-S-CH₂C₆H₅) C₁₄H₁₄N₂O₃S 290.34 Bulky benzyl group may sterically hinder interactions but improve thermal stability .
Ethyl 2-(Glucopyranosyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate Tetra-O-benzyl-β-D-glucopyranosyl C₃₅H₃₈N₂O₉ 630.69 Sugar moiety increases hydrophilicity and potential as a glycosidase inhibitor .
Key Observations:
  • Electronic Effects: The benzoxazolylamino group (electron-withdrawing due to the oxazole’s oxygen) may enhance electrophilic reactivity at the pyrimidine core compared to benzimidazolylamino (electron-rich due to imidazole’s dual nitrogen atoms) .
  • Steric Effects: Bulkier substituents like benzylthio or glucopyranosyl reduce conformational flexibility but may improve selectivity in enzyme inhibition .
Table 2: Reaction Yields for Select Analogues
Substituent Reaction Yield (%) Key Condition Reference
Benzylthio (electron-donating) 95 EtOH reflux, 12 h
Benzylthio (heterocyclic aldehyde) 85 Acetic acid, 8 h
Glucopyranosyl 80 Column chromatography (EtOAc/hexane)

Crystallographic and Conformational Analysis

  • Thiazolo[3,2-a]pyrimidines : –13 highlight a fused thiazole-pyrimidine system with a puckered pyrimidine ring (deviation: 0.224 Å from plane) and intermolecular C–H···O hydrogen bonding. The dihedral angle between thiazole and benzene rings is 80.94°, influencing crystal packing .
  • Target Compound : While crystallographic data are unavailable, the benzoxazole’s planar structure likely promotes π-stacking, similar to benzimidazole derivatives.

Biological Activity

Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₂N₄O₄ and a molecular weight of approximately 300.27 g/mol. The compound features a dihydropyrimidine core with a benzoxazole moiety, which is known for contributing to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, potentially inhibiting the growth of bacteria and fungi.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer and infections.

Antimicrobial Activity

Research has indicated that similar compounds exhibit significant antimicrobial effects. For instance, derivatives containing the benzoxazole moiety have been shown to inhibit bacterial growth effectively. While specific studies on this compound are scarce, its structural similarities to known antimicrobial agents warrant further investigation into its efficacy against various pathogens .

Enzyme Inhibition Studies

The inhibition of key enzymes such as DNA polymerases or proteases is a common mechanism for compounds in this class. Preliminary data suggest that this compound may interact with these enzymes, although detailed kinetic studies are necessary to confirm these interactions.

Case Studies and Experimental Data

StudyCompoundActivityFindings
Gonçalves et al. (2018)Dihydropyrimidine DerivativesAnticancerInduced apoptosis in glioma cell lines; inhibited kinesin Eg5
Adole et al. (2020)Related Pyrimidine CompoundsAntimicrobialSignificant antibacterial activity against Gram-positive bacteria
Kharb et al. (2011)Triazole DerivativesEnzyme InhibitionInhibited key metabolic enzymes; potential for drug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

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